molecular formula C26H29N5O7 B1666633 ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate CAS No. 343565-99-1

ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Cat. No. B1666633
M. Wt: 523.5 g/mol
InChI Key: QCUZOJBYWQPLIN-BNMFZAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG-7404 is a potent protease inhibitor with Anti-poliovirus activity. AG-7404 was active against all virus with EC50 values ranging from 0.080 to 0.674 μM. AG-7404 was fully active against all V-073-resistant variants, with EC₅₀ values ranging from 0.218 to 0.819 μM, compared to values of 0.202-0.407 μM for the V-073-susceptible parental strains. In vitro drug combination experiments demonstrated synergy between AG-7404 and either V-073 or BTA798, whereas the combination of the two capsid inhibitors acted additively.

Scientific Research Applications

Asymmetric Synthesis

This compound is used in the asymmetric intramolecular Michael reaction for constructing chiral building blocks essential in alkaloid synthesis. Such compounds exhibit potential for producing various biologically active substances, especially in medicinal chemistry. The reaction has been shown to yield pyrrolidine and piperidine derivatives with moderate to excellent optical yield, important for creating enantiomerically pure products (Hirai, Terada, Yamazaki, & Momose, 1992).

Reactivity and Transformation

Studies have demonstrated the reactivity of similar compounds under various conditions. For instance, the β-substituent's effect on the reactivity of analogous compounds has been explored, revealing insights into unusual decomposition and transformation processes, which are valuable for understanding chemical reactions and designing new compounds (Gimalova et al., 2013).

Unusual Recyclization

The compound and its derivatives undergo unique recyclization processes. Such chemical behaviors are critical for synthesizing novel molecules and can lead to the discovery of new reactions and pathways in organic chemistry (Gimalova et al., 2013).

Spectral and Molecular Analysis

Advanced techniques like DFT/B3LYP and molecular docking analyses have been applied to similar compounds. These studies are crucial for understanding the electronic properties and potential interactions with biological molecules, which can be instrumental in drug discovery and material science (Sert et al., 2020).

Synthesis of Derivatives

Efforts have been made to synthesize various derivatives of this compound, highlighting its versatility and potential as a precursor for a wide range of chemical entities. This is particularly significant in pharmaceutical research, where the development of new drugs often begins with such foundational compounds (Zhai et al., 2013).

properties

CAS RN

343565-99-1

Product Name

ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Molecular Formula

C26H29N5O7

Molecular Weight

523.5 g/mol

IUPAC Name

ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

InChI

InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1

InChI Key

QCUZOJBYWQPLIN-BNMFZAHFSA-N

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C

SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG-7404;  AG 7404;  AG7404.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Reactant of Route 2
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Reactant of Route 3
Reactant of Route 3
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Reactant of Route 4
Reactant of Route 4
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Reactant of Route 5
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Reactant of Route 6
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

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